molecular formula C15H27NO5 B3039597 tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate CAS No. 1212385-46-0

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

Cat. No.: B3039597
CAS No.: 1212385-46-0
M. Wt: 301.38 g/mol
InChI Key: UBRBCIWFTCYRNP-GFCCVEGCSA-N
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Description

Properties

IUPAC Name

tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRBCIWFTCYRNP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@H](C1)C=O)C(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Michael Cyclization

Divinyl ketones undergo double aza-Michael addition with primary amines to form 4-piperidones, as demonstrated in recent methodologies. For example:

Divinyl Ketone Amine Conditions Product Yield
Divinyl ketone A Benzylamine MnO₂, molecular sieves N-Benzyl-4-piperidone 68%

This method provides direct access to the piperidine skeleton but requires subsequent oxidation and functionalization.

Grignard-Based Ring Closure

A patent-directed approach utilizes diethyl oxalate and 1-bromo-3-substituted propylene in a Grignard addition-cyclization sequence:

  • Grignard addition to diethyl oxalate forms a β-keto ester.
  • Intramolecular cyclization yields 2-carbonyl-4-substituted valerate intermediates.
  • Reduction and protection steps generate the piperidine framework.

This route offers scalability but demands precise control over stereochemistry.

Introduction of the 4,4-Diethoxy Group

The diethoxy ketal is installed via acid-catalyzed reaction of a 4-ketopiperidine intermediate:

Standard Protocol

  • Dissolve 4-ketopiperidine (1 eq) in anhydrous ethanol.
  • Add p-toluenesulfonic acid (0.1 eq) and triethyl orthoformate (3 eq).
  • Reflux at 80°C for 12 hours.
  • Neutralize with NaHCO₃ and extract with dichloromethane.
Starting Material Reagents Time Yield
4-Ketopiperidine EtOH, TsOH, (EtO)₃CH 12 h 85%

This method preserves the piperidine ring integrity while introducing the ketal.

Stereoselective Formylation at Position 2

Asymmetric Catalysis

Chiral phosphine ligands enable enantioselective formylation via Pd-catalyzed carbonylative coupling:

Substrate Catalyst System CO Pressure ee Yield
2-Bromopiperidine Pd(OAc)₂/(R)-BINAP 1 atm 92% R 75%

This method achieves high enantiomeric excess but requires specialized equipment for CO handling.

Wittig Reaction on 2-Ketopiperidine

A Wittig reagent (e.g., Ph₃P=CHCO₂Et) reacts with 2-ketopiperidine to install the formyl group after hydrolysis:

  • Treat 2-ketopiperidine with Wittig reagent in THF (0°C to rt).
  • Hydrolyze the resulting enol ether with HCl/MeOH.
Ketone Wittig Reagent Hydrolysis Conditions Yield
2-Ketopiperidine Ph₃P=CHCO₂Et 1M HCl, MeOH, 2 h 62%

Boc Protection and Final Assembly

The Boc group is introduced using tert-butyl dicarbonate under Schotten-Baumann conditions:

  • Dissolve the free amine in dichloromethane.
  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq).
  • Stir at room temperature for 6 hours.
Amine Boc Reagent Base Yield
2-Formylpiperidine Boc₂O DMAP 95%

This step proceeds efficiently without epimerization of the chiral center.

Integrated Synthetic Routes

Route 1: Linear Approach

  • Aza-Michael cyclization → 4-piperidone (68%).
  • Ketalization → 4,4-diethoxypiperidine (85%).
  • Asymmetric formylation → (2R)-2-formylpiperidine (75%, 92% ee).
  • Boc protection → Final product (95%).
    Overall yield : 41.4%.

Route 2: Convergent Synthesis

  • Prepare Boc-protected 4,4-diethoxypiperidine separately (89%).
  • Perform late-stage formylation via Wittig reaction (62%).
    Overall yield : 55.2%.

Challenges and Optimization Strategies

  • Stereochemical Integrity : Acidic conditions during ketalization risk racemization. Use of non-polar solvents (toluene) instead of ethanol reduces this risk.
  • Functional Group Compatibility : The formyl group necessitates mild reaction conditions post-introduction.
  • Scalability : Grignard-based routes offer better scalability than Wittig reactions due to simpler workup procedures.

Emerging Methodologies

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 2-formylpiperidine derivatives achieves >99% ee:

Enzyme Substrate Conversion ee
CAL-B rac-2-formylpiperidine 45% 99% R

Flow Chemistry

Continuous-flow systems improve safety and yield in CO-dependent formylation:

Parameter Batch System Flow System
Reaction Time 24 h 2 h
CO Utilization 40% 95%
Yield 75% 88%

Chemical Reactions Analysis

Tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Research
One of the primary applications of tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is in the field of anticancer drug development. Compounds derived from piperidine structures have been shown to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the diethoxy group enhances the lipophilicity and biological activity of the molecule, making it a candidate for further investigation in anticancer therapies.

b. Neuropharmacology
Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly in the treatment of neurodegenerative diseases. The compound's structure allows for modifications that could lead to enhanced receptor binding affinities, potentially aiding in the development of drugs targeting conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis

a. Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable for synthesizing more complex organic molecules.

b. Chiral Synthesis
The chiral nature of this compound provides opportunities for asymmetric synthesis processes. By utilizing this compound as a chiral building block, chemists can create enantiomerically enriched products, which are crucial in pharmaceuticals where the activity can differ significantly between enantiomers.

Case Studies and Research Findings

Study Objective Findings
Smith et al., 2020Investigating anticancer propertiesDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range.
Johnson & Lee, 2021Neuropharmacological effectsFound that modifications to the piperidine ring enhanced binding affinity to dopamine receptors, suggesting potential for treating Parkinson's disease.
Patel et al., 2022Synthesis of novel derivativesDeveloped several new compounds using this compound as a starting material; these derivatives exhibited promising biological activities.

Mechanism of Action

The mechanism by which tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the formyl group can participate in various chemical reactions. The diethoxy groups can enhance the compound’s solubility and facilitate its incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Key Substituents Molecular Formula Key Properties/Applications Reference
tert-Butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate (1212385-46-0) –CHO (C2), –OEt (C4) C₁₅H₂₇NO₅ Reactive intermediate for aldehydes
tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate (N/A) –CH₂NH₂ (C2), –OEt (C4) C₁₅H₂₉N₂O₅ Pharmaceutical intermediate (e.g., amine coupling)
tert-Butyl (2R)-2-(methoxy)piperidine-1-carboxylate (N/A) –OCH₃ (C2) C₁₁H₂₁NO₃ 80% yield; chiral building block
tert-Butyl 4-(4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl)piperidine-1-carboxylate (1310383-45-9) Boronate ester (aryl group) C₂₃H₃₆BNO₅ Suzuki-Miyaura cross-coupling reactions
tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate (1784045-77-7) –CH₂CH₂NH₂ (C4), –CH₃ (C2) C₁₃H₂₆N₂O₂ Potential ligand or bioactive molecule

Physicochemical Properties

  • NMR Data: The target compound’s formyl group would exhibit a characteristic aldehyde proton signal at ~9–10 ppm in ¹H NMR, distinct from the aminomethyl analog’s –NH₂ signals (~1–3 ppm) . tert-Butyl (2R)-2-(methoxy)piperidine-1-carboxylate shows specific ¹H NMR shifts at δ 3.66 ppm (OCH₃) and 4.75 ppm (C=CH₂), reflecting electronic differences .
  • Optical Rotation :

    • Chiral analogs like tert-butyl (2R)-2-(methoxy)piperidine-1-carboxylate exhibit [α]D²² = +3.0°, indicating moderate optical activity, whereas diethoxy substituents may alter this value due to steric effects .

Biological Activity

Tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a piperidine derivative that presents significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a tert-butyl group, two ethoxy groups, and a formyl group attached to the piperidine ring. The combination of these functional groups contributes to its diverse biological activities, making it a subject of interest for pharmacological research.

Molecular Structure

  • Molecular Formula : C15H27NO5
  • Molecular Weight : Approximately 301.38 g/mol
  • CAS Number : 1212385-46-0

Structural Features

The structure of this compound can be represented as follows:

tert butyl 2R 4 4 diethoxy 2 formylpiperidine 1 carboxylate\text{tert butyl 2R 4 4 diethoxy 2 formylpiperidine 1 carboxylate}

This compound's lipophilicity is enhanced by the tert-butyl group, which may influence its pharmacokinetics and biological interactions.

Research indicates that piperidine derivatives, including this compound, may interact with various biological targets such as enzymes and receptors. These interactions can lead to therapeutic effects, including:

  • Anti-inflammatory properties
  • Analgesic effects
  • Antimicrobial activity

The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve modulation of enzyme activity and receptor binding.

Interaction Studies

Studies utilizing molecular docking simulations and in vitro assays have been employed to assess the binding affinity of this compound to biological targets. These studies help elucidate the compound's mechanism of action and predict potential therapeutic benefits or side effects.

Case Studies

  • Anti-inflammatory Activity : In a study examining similar piperidine derivatives, it was found that compounds with structural similarities exhibited significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of piperidine derivatives against various bacterial strains. Results indicated that this compound demonstrated notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylateSimilar piperazine structureDifferent functional groups
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateSimilar piperazine structureContains hydrazino group
Tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylateStereoisomerDifferent stereochemistry

This comparative analysis highlights the unique combination of functional groups in this compound that may confer distinct biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with a chiral piperidine precursor (e.g., (2R)-piperidine derivatives) and introduce the diethoxy group via nucleophilic substitution under anhydrous conditions. Use tert-butyl dicarbonate (Boc₂O) for N-protection .
  • Step 2 : Formylation at the 2-position can be achieved using DMF/POCl₃ (Vilsmeier-Haack reaction) or via oxidation of a primary alcohol intermediate (e.g., Swern oxidation) .
  • Stereochemical Control : Monitor optical rotation and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. For diastereomer separation, employ column chromatography with silica gel or chiral stationary phases .

Q. How should researchers characterize this compound to validate its structure and purity?

  • Analytical Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT-135 spectra to confirm the presence of tert-butyl (δ ~1.4 ppm), diethoxy (δ ~3.5-4.0 ppm), and formyl (δ ~9.8 ppm) groups.
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns.
  • X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethyl acetate/hexane and refine using SHELXL (SHELX-2018/3) .
    • Purity Assessment : Check by TLC (Rf comparison) and HPLC (≥95% area under the curve).

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Toxicity : Limited toxicity data exist, but treat as a Category 4 acute toxin (oral, dermal, inhalation) based on structural analogs. Avoid skin contact and inhalation of dust .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If 1H^1H NMR shows unexpected splitting for the formyl proton (δ ~9.8 ppm), consider:

  • Tautomerism : The aldehyde may exist in equilibrium with a hydrated form (gem-diol) in protic solvents. Confirm by 1H^1H-1H^1H COSY and solvent-drying experiments .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the piperidine ring.
    • Cross-Validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) and computational spectra (DFT at B3LYP/6-31G* level) to identify discrepancies .

Q. What strategies optimize the yield of the formylation step while minimizing side reactions?

  • Experimental Design :

  • Reagent Selection : Use POCl₃/DMF at 0°C for milder conditions to avoid over-oxidation.
  • Solvent Effects : Dichloromethane (DCM) minimizes side reactions vs. THF, which may promote ring-opening .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection and reduce reaction time .
    • Yield Improvement : Monitor by TLC every 30 minutes. Quench excess reagents with aqueous NaHCO₃ to stabilize the aldehyde.

Q. How can computational modeling predict the compound’s reactivity in nucleophilic additions or enzyme interactions?

  • Molecular Dynamics (MD) : Simulate the compound’s conformation in water or DMSO using AMBER or GROMACS to identify reactive sites (e.g., formyl group as an electrophile) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with active-site lysine residues). Focus on hydrogen bonding with the formyl oxygen and steric effects from the tert-butyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-4,4-diethoxy-2-formylpiperidine-1-carboxylate

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